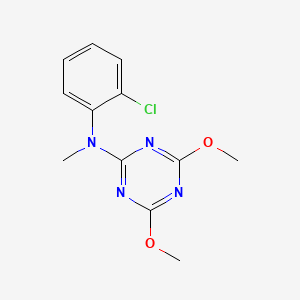
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 2-chlorophenyl group, two methoxy groups, and a methyl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Chloroaniline} + \text{4,6-Dimethoxy-1,3,5-triazine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the triazine ring to other derivatives.
Condensation Reactions: The compound can react with other amines or aldehydes to form new triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted triazine derivatives.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can lead to the formation of reduced triazine compounds.
科学的研究の応用
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be utilized in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- N-(2-Chlorophenyl)-4,6-dimethoxy-1,3,5-triazine
- N-(4-Chlorophenyl)-4,6-dimethoxy-1,3,5-triazine
- N-(2,4-Dichlorophenyl)-4,6-dimethoxy-1,3,5-triazine
Comparison: N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and interaction with biological molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
特性
CAS番号 |
208115-13-3 |
|---|---|
分子式 |
C12H13ClN4O2 |
分子量 |
280.71 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H13ClN4O2/c1-17(9-7-5-4-6-8(9)13)10-14-11(18-2)16-12(15-10)19-3/h4-7H,1-3H3 |
InChIキー |
VRMCXVJFXOLAMH-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1Cl)C2=NC(=NC(=N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


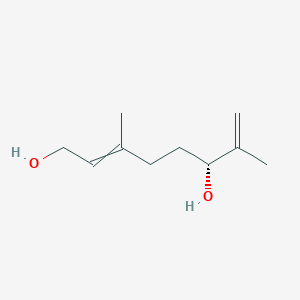
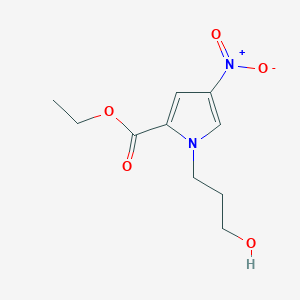
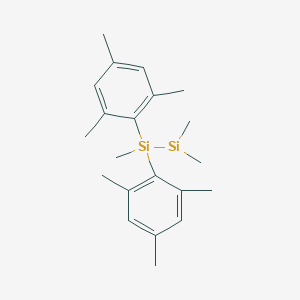
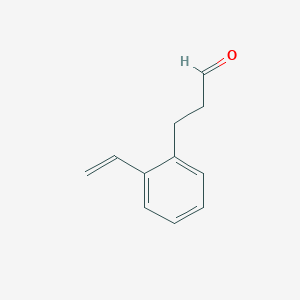
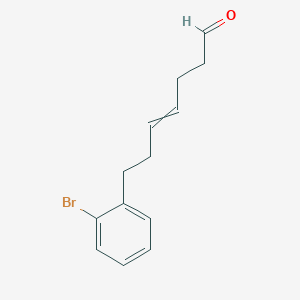
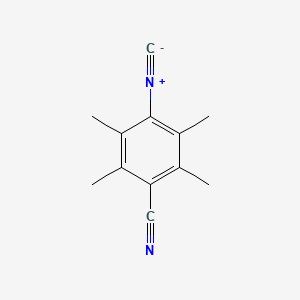
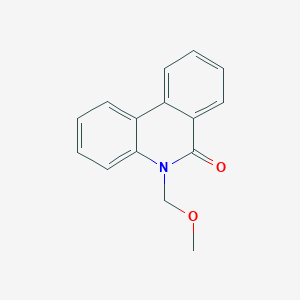
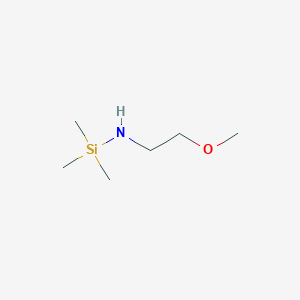
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
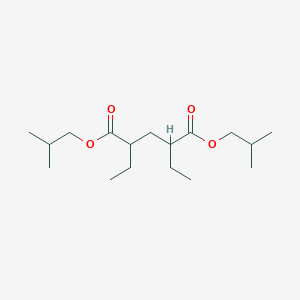
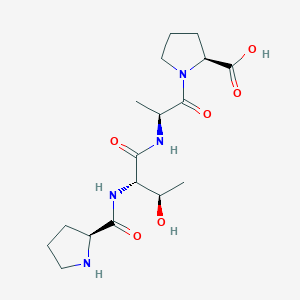
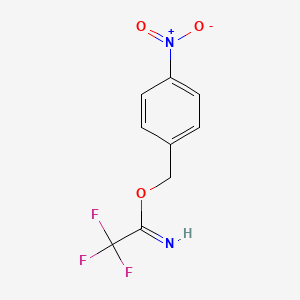
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
